tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate
Description
tert-Butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate is a tertiary butyl ester derivative featuring a pyridin-4-ylmethylamino substituent at the β-position of the propanoate backbone. This compound belongs to a class of amino acid esters often utilized as intermediates in pharmaceutical synthesis, particularly for introducing protected amine functionalities or modulating solubility and bioavailability .
Such structural features may influence its reactivity, stability, and interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)9-16-10-12-5-7-15-8-6-12/h5-8,11,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNEQCMMBVWDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=NC=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridine-4-carboxaldehyde, followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The pyridine ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations from Comparative Analysis
Hydrophilicity vs. Lipophilicity :
- The morpholine-containing analog (MW 272.38) exhibits higher hydrophilicity due to its oxygen-rich morpholine ring, whereas the benzyl-substituted derivative (MW 235.32) is more lipophilic, impacting membrane permeability .
- The pyridin-4-ylmethyl group in the target compound balances moderate hydrophilicity (via pyridine nitrogen) with steric accessibility.
Reactivity and Stability: Schiff base derivatives (e.g., 4-chlorobenzylideneamino compound) are prone to hydrolysis under acidic conditions, unlike stable tertiary amines in the target compound .
The pyridin-4-ylmethyl group’s aromatic nitrogen could facilitate binding to metalloenzymes or receptors, a property less pronounced in aliphatic morpholine or benzyl analogs .
Biological Activity
Tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate, commonly referred to as a pyridine-based compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biochemical properties, mechanisms of action, and implications in drug development.
- Molecular Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- Boiling Point : 358.8 ± 27.0 °C (predicted)
- Density : 1.027 ± 0.06 g/cm³ (predicted)
- pKa : 7.03 ± 0.30 (predicted) .
The primary mechanism of action for this compound involves its interaction with the Sterol 14-alpha demethylase (CYP51) protein. This interaction potentially inhibits the sterol biosynthesis pathway, which is crucial for maintaining cellular membrane integrity and function .
Biochemical Pathways Affected
- Sterol Biosynthesis Pathway : Inhibition of CYP51 disrupts the production of ergosterol in fungi and cholesterol in mammals.
- Voltage-Gated Sodium Channels : The compound enhances slow inactivation, influencing neuronal signaling and excitability .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Its inhibition of CYP51 suggests potential antifungal activity, making it a candidate for treating fungal infections.
- Neuropharmacological Effects : By modulating sodium channels, it may have applications in treating neurological disorders such as epilepsy or neuropathic pain .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits CYP51 activity in fungal models, leading to reduced cell viability .
In Vivo Studies
Animal models have shown that administration of the compound results in significant reductions in fungal load, supporting its potential as an antifungal agent . Furthermore, preliminary studies suggest possible neuroprotective effects due to its modulation of sodium channels.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | CYP51 inhibition | Reduced fungal viability |
| Neuropharmacological | Modulation of sodium channels | Altered neuronal excitability |
| Cellular Metabolism | Disruption of sterol biosynthesis | Changes in membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
